molecular formula C16H19NO2 B12863571 1-Amino-3-benzhydryloxy-propan-2-ol

1-Amino-3-benzhydryloxy-propan-2-ol

Cat. No.: B12863571
M. Wt: 257.33 g/mol
InChI Key: QIMSYRCFNSZTLK-UHFFFAOYSA-N
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Description

1-Amino-3-benzhydryloxy-propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a benzhydryloxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-benzhydryloxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzhydrol with epichlorohydrin, followed by the addition of ammonia. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-benzhydryloxy-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-benzhydryloxy-propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-benzhydryloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-benzhydryloxy-propan-2-ol is unique due to the presence of both an amino group and a benzhydryloxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-amino-3-benzhydryloxypropan-2-ol

InChI

InChI=1S/C16H19NO2/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12,17H2

InChI Key

QIMSYRCFNSZTLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CN)O

Origin of Product

United States

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